molecular formula C11H10F3NO B2908364 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone CAS No. 1393491-69-4

3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone

Cat. No.: B2908364
CAS No.: 1393491-69-4
M. Wt: 229.202
InChI Key: OZMLWDMCCWTVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone is a synthetic organic compound with the molecular formula C11H10F3NO. It belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and material science . The compound is characterized by the presence of a trifluoromethyl group at the 6th position and two methyl groups at the 3rd position of the indolin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone can be achieved through various synthetic routes. One common method involves the reaction of 2-fluoro-5-trifluoromethyl nitrobenzene with dimethyl malonate under basic conditions, followed by cyclization and reduction steps . The reaction conditions typically involve the use of a base such as potassium carbonate or silver carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to target proteins and enzymes . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-6-(trifluoromethyl)-2-indolinone is unique due to the presence of both the trifluoromethyl and dimethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the dimethyl groups influence its reactivity and binding affinity to molecular targets .

Properties

IUPAC Name

3,3-dimethyl-6-(trifluoromethyl)-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-10(2)7-4-3-6(11(12,13)14)5-8(7)15-9(10)16/h3-5H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMLWDMCCWTVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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